molecular formula C11H13FO2 B8565596 3-[(2-Fluorophenyl)methoxy]oxolane

3-[(2-Fluorophenyl)methoxy]oxolane

Cat. No.: B8565596
M. Wt: 196.22 g/mol
InChI Key: QGLNSUZBQMYCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)methoxy]oxolane is a fluorinated heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a (2-fluorophenyl)methoxy group. The methoxy group introduces steric bulk and moderate polarity, distinguishing it from hydroxyl-substituted analogs like GS441524, which exhibit hydrogen-bonding interactions critical for biological activity .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H13FO2/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10/h1-4,10H,5-8H2

InChI Key

QGLNSUZBQMYCSY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-[(2-Fluorophenyl)methoxy]oxolane and related compounds:

Compound Name Substituent on Oxolane/Piperidine Additional Groups CAS Number Key Features Reference
This compound 2-Fluorophenyl methoxy None Not provided Five-membered oxolane; fluorophenyl enhances electronegativity
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane 2-Fluorophenyl methoxy Iodo at position 4 1600699-82-8 Iodo substituent increases molecular weight and polarizability
3-[(2-Fluorophenyl)methoxy]-piperidine 2-Fluorophenyl methoxy Six-membered piperidine 1046921-94-1 Piperidine’s conformational flexibility vs. oxolane’s rigidity
3-Methoxyphenyl isocyanate Methoxy phenyl (non-fluorinated) Isocyanate group Not provided Reactive isocyanate group; lacks fluorophenyl moiety
Key Observations:
  • Substituent Effects: The fluorophenyl group in this compound contrasts with non-fluorinated analogs like 3-methoxyphenyl isocyanate, where fluorine may improve metabolic stability and binding specificity.
  • Functional Group Impact : Hydroxyl groups in GS441524 (from ) form critical hydrogen bonds with protease residues (e.g., GLN189, THR190), whereas the methoxy group in this compound may reduce hydrogen-bonding capacity but enhance lipophilicity .

Hypothetical Pharmacological and Physicochemical Properties

  • Hydrogen Bonding vs. Lipophilicity : The methoxy group in this compound likely reduces polar interactions compared to hydroxylated oxolanes like GS441524, which exhibit multiple hydrogen bonds (e.g., 1.68–3.02 Å distances to THR190 and GLN189) . However, increased lipophilicity could improve membrane permeability.
  • Electronic Effects: Fluorine’s electronegativity may stabilize the aromatic ring, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogs like thiophene fentanyl derivatives ().
  • Steric and Molecular Weight Considerations: The iodo substituent in 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane significantly increases molecular weight (vs.

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